Ethyl 5-(trifluoromethyl)pyrimidine-4-carboxylate
Description
Ethyl 5-(trifluoromethyl)pyrimidine-4-carboxylate is a pyrimidine derivative characterized by a trifluoromethyl (-CF₃) group at the 5-position and an ethyl ester moiety at the 4-position of the pyrimidine ring. The trifluoromethyl group significantly enhances the compound's metabolic stability and lipophilicity, making it valuable in pharmaceutical and agrochemical research . Its synthesis typically involves condensation reactions of ethoxymethylene intermediates with thiourea derivatives or other nucleophiles, as seen in analogous pyrimidine carboxylate syntheses . The compound’s structural features, particularly the electron-withdrawing -CF₃ group, influence its reactivity, solubility, and intermolecular interactions, which are critical for its applications in drug design and material science .
Properties
Molecular Formula |
C8H7F3N2O2 |
|---|---|
Molecular Weight |
220.15 g/mol |
IUPAC Name |
ethyl 5-(trifluoromethyl)pyrimidine-4-carboxylate |
InChI |
InChI=1S/C8H7F3N2O2/c1-2-15-7(14)6-5(8(9,10)11)3-12-4-13-6/h3-4H,2H2,1H3 |
InChI Key |
ZHCPAONKTWUDKB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NC=NC=C1C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of β-Ketoesters and Trifluoroacetamidine
The pyrimidine ring is constructed via a [4+2] cycloaddition between ethyl 3-dimethylamino-2-oxo-3-butenoate (a β-ketoester derivative) and trifluoroacetamidine. Key steps include:
Preparation of Trifluoroacetamidine :
Trifluoroacetamide is dehydrated using phosphorus pentoxide (P₂O₅) at 150°C, generating trifluoroacetonitrile gas, which is subsequently trapped in liquefied ammonia to form trifluoroacetamidine.
$$
\text{CF₃CONH₂} \xrightarrow{\text{P₂O₅, 150°C}} \text{CF₃CN} \xrightarrow{\text{NH₃}} \text{CF₃C(NH₂)NH}
$$Cyclization Reaction :
The β-ketoester and trifluoroacetamidine are refluxed in ethanol, facilitating nucleophilic attack and cyclization to yield the pyrimidine core. For example, refluxing 4-dimethylamino-2-oxo-3-butenoic acid ethyl ester (1.0 equiv) with trifluoroacetamidine (1.2 equiv) in ethanol at 80°C for 2 hours achieves an 82% yield of the target compound.
| Parameter | Condition |
|---|---|
| Solvent | Ethanol |
| Temperature | 80°C (reflux) |
| Reaction Time | 2 hours |
| Yield | 82% |
Functionalization and Regioselectivity Control
Introducing the trifluoromethyl group at the 5-position requires precise control over regioselectivity during cyclization. This is achieved through:
Strategic Substitution of Starting Materials
β-Ketoester Modification :
Ethyl 3-(dimethylamino)-2-oxo-4-(trifluoromethyl)but-3-enoate is synthesized by condensing ethyl 4,4,4-trifluoroacetoacetate with dimethylformamide dimethyl acetal (DMF-DMA) in dimethylformamide (DMF) at 100°C.
$$
\text{CF₃COCH₂COOEt} + \text{(CH₃)₂NCH(OCH₃)₂} \xrightarrow{\text{DMF, 100°C}} \text{CF₃C(OEt)=C(NMe₂)COOEt}
$$Amidine Orientation :
The use of trifluoroacetamidine ensures the -CF₃ group is positioned ortho to the ester moiety during cyclization, directing substitution to the 5-position.
Esterification and Purification Protocols
Esterification of Carboxylic Acid Intermediates
While the patent primarily describes ethyl ester derivatives, alternative esters (e.g., methyl, propyl) can be synthesized by substituting ethanol with other alcohols during the cyclization step. For instance, using methanol yields the methyl ester variant with comparable efficiency.
Purification Techniques
- Vacuum Distillation :
Crude reaction mixtures are concentrated under reduced pressure (45°C, 10 mmHg) to remove volatile byproducts. - Recrystallization :
The product is recrystallized from ethanol-water (3:1 v/v) to achieve >98% purity, as confirmed by HPLC.
Industrial-Scale Production Considerations
Optimized Reaction Conditions
| Parameter | Laboratory Scale | Industrial Scale |
|---|---|---|
| Solvent Volume | 1 L/kg substrate | 500 L/reactor |
| Heating Method | Oil bath | Jacketed reactor (steam) |
| Cooling System | Dry ice/acetone | Chilled brine circulation |
| Yield | 82% | 78–80% |
Waste Management
- Phosphorus pentoxide waste is neutralized with aqueous sodium bicarbonate before disposal.
- Ammonia gas is scrubbed using sulfuric acid to prevent environmental release.
Comparative Analysis of Synthetic Methodologies
The table below contrasts the patent-derived method with alternative approaches for pyrimidine carboxylate synthesis:
Mechanistic Insights and Kinetic Studies
Reaction Kinetics
The cyclocondensation follows second-order kinetics, with rate constants ($$k$$) of $$2.3 \times 10^{-4}$$ L·mol⁻¹·s⁻¹ at 80°C. Activation energy ($$E_a$$) is calculated as 85 kJ/mol via the Arrhenius equation.
Stereoelectronic Effects
Density functional theory (DFT) simulations reveal that the -CF₃ group’s electron-withdrawing nature accelerates cyclization by stabilizing the transition state through inductive effects.
Challenges and Mitigation Strategies
Byproduct Formation
- Dimethylamine Release :
Generated during β-ketoester synthesis, it is trapped using hydrochloric acid scrubbers. - Oligomerization :
Minimized by maintaining substrate concentrations below 1.5 M.
Moisture Sensitivity
All reactions are conducted under nitrogen atmosphere to prevent hydrolysis of intermediates.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-(trifluoromethyl)pyrimidine-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohol or amine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
Pharmaceutical Development
Ethyl 5-(trifluoromethyl)pyrimidine-4-carboxylate serves as a crucial intermediate in the synthesis of several pharmaceutical agents. Its unique trifluoromethyl group enhances biological activity and metabolic stability, making it valuable in drug design.
Case Studies
- Anti-inflammatory Agents : Research has demonstrated that derivatives of this compound exhibit anti-inflammatory properties, making them candidates for treating conditions like arthritis and chronic pain .
- Antiviral Drugs : The compound has been investigated for its potential in developing antiviral medications, particularly against emerging viral infections .
Agricultural Chemistry
In the realm of agrochemicals, this compound is utilized in formulating herbicides and fungicides. Its efficacy in pest control is attributed to its ability to disrupt metabolic pathways in target organisms.
Case Studies
- Herbicide Development : A study highlighted the compound's role in synthesizing new herbicides that effectively control resistant weed species while minimizing environmental impact .
- Fungicidal Activity : Research has shown that derivatives of this compound possess significant antifungal activity against various plant pathogens, providing effective solutions for crop protection .
Material Science
The unique chemical properties of this compound make it suitable for applications in material science. It is explored for its potential in developing advanced materials such as polymers and coatings.
Applications
- Polymer Synthesis : The compound is used as a building block in creating fluorinated polymers, which exhibit enhanced thermal stability and chemical resistance.
- Coatings : Its incorporation into coatings can improve durability and resistance to environmental degradation, making it ideal for industrial applications .
Biochemical Research
In biochemical research, this compound plays a role in studying enzyme interactions and metabolic pathways. This research aids in understanding complex biological systems and developing targeted therapies.
Research Findings
- Enzyme Inhibition Studies : Investigations have shown that this compound can inhibit specific enzymes involved in metabolic pathways, providing insights into potential therapeutic targets for diseases such as cancer .
- Metabolic Pathway Analysis : It has been utilized to trace metabolic pathways in various organisms, enhancing our understanding of biochemical processes .
Data Table: Summary of Applications
Mechanism of Action
The mechanism of action of ethyl 5-(trifluoromethyl)pyrimidine-4-carboxylate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances its binding affinity to enzymes and receptors, modulating their activity. For example, it may inhibit key enzymes involved in inflammatory pathways or interact with receptors in the central nervous system to exert neuroprotective effects .
Comparison with Similar Compounds
Key Observations:
Substituent Effects: Electron-Withdrawing Groups (-CF₃): The -CF₃ group enhances metabolic stability and acidity of adjacent protons, influencing hydrogen bonding and crystal packing . Functional Group Diversity: Hydroxy (-OH) or amino (-NH₂) substituents increase polarity and solubility, whereas chloro (-Cl) or methyl (-CH₃) groups modify steric and electronic profiles .
Synthetic Accessibility: Compounds like Ethyl 4-(trifluoromethyl)pyrimidine-5-carboxylate are synthesized via condensations of ethoxymethylene intermediates with pseudothioureas, similar to methods described for non-fluorinated analogs . Halogenated derivatives (e.g., -Cl) often require nucleophilic displacement reactions, as seen in pesticide intermediates .
Pharmacological Relevance: Thioxo analogs (e.g., Ethyl 4-(2,4-difluorophenyl)-6-methyl-2-thioxo-1-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate) exhibit anti-inflammatory and antimicrobial activities, suggesting that the -CF₃ variant may have enhanced bioactivity .
Biological Activity
Ethyl 5-(trifluoromethyl)pyrimidine-4-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential applications, supported by relevant data tables and case studies.
Chemical Structure and Properties
This compound features a pyrimidine ring with a trifluoromethyl group, which enhances its biological activity and stability. The presence of the trifluoromethyl group is particularly noteworthy as it contributes to the lipophilicity and metabolic stability of the compound, making it a promising candidate in drug development .
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrimidine derivatives, including this compound. In vitro tests have shown that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, it demonstrated IC50 values in the low micromolar range against breast cancer cell lines MCF-7 and MDA-MB-231, outperforming conventional chemotherapeutics like 5-Fluorouracil (5-FU) in selectivity and efficacy .
| Cell Line | IC50 (μM) | Comparison with 5-FU (μM) |
|---|---|---|
| MCF-7 | 0.87 - 12.91 | 17.02 |
| MDA-MB-231 | 1.75 - 9.46 | 11.73 |
The compound also induced apoptosis in treated cells, as evidenced by increased levels of caspase-9, suggesting a mechanism involving programmed cell death .
Antimicrobial Activity
This compound has shown promising antimicrobial activity against both bacterial and fungal pathogens. In vitro studies revealed that it effectively inhibited the growth of Escherichia coli and Staphylococcus aureus, as well as various fungal strains .
| Microorganism | Inhibition Rate (%) |
|---|---|
| E. coli | >70 |
| S. aureus | >60 |
| B. cinerea | 96.76 |
These findings indicate its potential as a lead compound for developing new antimicrobial agents.
Anti-inflammatory Activity
The compound has also been investigated for its anti-inflammatory properties. Research indicates that this compound acts as an inhibitor of key inflammatory pathways, including NF-kappa B signaling . This activity supports its use in treating conditions characterized by chronic inflammation.
Case Studies
- Cytotoxicity Study : A study conducted on various cancer cell lines demonstrated that this compound not only inhibited cell proliferation but also altered cell cycle progression, leading to G1 phase arrest in certain conditions .
- Antimicrobial Efficacy : In a comparative analysis with standard antifungal agents, this compound exhibited comparable or superior inhibition rates against Botrytis cinerea, indicating its potential utility in agricultural applications as a fungicide .
Q & A
Q. Key Methodological Steps :
- Ester Hydrolysis : Stirring the ester with NaOH (2 equiv.) in ethanol/water (1:1 v/v) at room temperature for 1 hour, followed by acidification with HCl to isolate the carboxylic acid .
- Purification : Liquid-liquid extraction (ethyl acetate) and solvent evaporation under reduced pressure .
How can researchers confirm the structural integrity of this compound using spectroscopic techniques?
Basic Research Question
Structural validation relies on NMR , LCMS , and X-ray crystallography :
- NMR : Coupling constants and dihedral angles (e.g., C–C–C angles ~120° in pyrimidine rings) help assign signals. For example, trifluoromethyl groups cause distinct splitting patterns in NMR .
- LCMS : A molecular ion peak at m/z 338 [M+H] was observed for a related trifluoromethylpyrimidine derivative .
- Crystallography : SHELX software refines bond lengths and angles, resolving ambiguities in heavy-atom positions (e.g., C–F bond distances ~1.33–1.35 Å) .
What challenges arise in the crystallographic refinement of trifluoromethyl-substituted pyrimidines, and how are they addressed?
Advanced Research Question
The trifluoromethyl (CF) group often exhibits rotational disorder, complicating electron density maps. Strategies include:
- Restraints : Applying geometric restraints to CF torsion angles during refinement in SHELXL .
- High-Resolution Data : Using synchrotron radiation (≤1.0 Å resolution) to resolve disorder .
- Validation Tools : Cross-checking with Coot or Olex2 to ensure plausible thermal displacement parameters for fluorine atoms .
How do reaction conditions influence regioselectivity in nucleophilic substitution reactions of halogenated analogs?
Advanced Research Question
For derivatives like Ethyl 4-chloro-2-(trifluoromethyl)pyrimidine-5-carboxylate, solvent polarity and temperature dictate substitution pathways:
- Polar Aprotic Solvents (e.g., DMF): Favor SN2 mechanisms, enabling selective displacement of chlorides at the 4-position .
- Catalysts : Pd-mediated cross-coupling (e.g., Suzuki reactions) introduces aryl/heteroaryl groups at the 5-position .
Example : Substitution with 6-(trifluoromethyl)pyridin-3-yl groups under mild conditions (room temperature, 1 hour) achieved >90% conversion in ethanol/water .
What purification techniques are recommended for isolating this compound with high purity?
Basic Research Question
- Chromatography : Flash silica gel chromatography (hexane/ethyl acetate gradients) separates trifluoromethylpyrimidines from byproducts .
- Recrystallization : Ethanol/water mixtures (1:1 v/v) yield crystals with >95% purity, as validated by melting point analysis (e.g., mp 123–124°C for a related nitrile derivative) .
What analytical strategies resolve conflicting NMR data in structurally similar trifluoromethylpyrimidine derivatives?
Advanced Research Question
Contradictions in splitting patterns (e.g., vs. ) are addressed via:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
